Fmoc-D-Tyr(All)-OH

Description

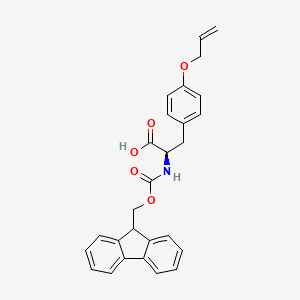

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-prop-2-enoxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25NO5/c1-2-15-32-19-13-11-18(12-14-19)16-25(26(29)30)28-27(31)33-17-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h2-14,24-25H,1,15-17H2,(H,28,31)(H,29,30)/t25-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQUXDQFCBLRIRE-RUZDIDTESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-D-Tyr(All)-OH: A Versatile Building Block for Advanced Peptide Synthesis

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of complex peptides with tailored functionalities. Among the diverse repertoire of non-canonical amino acids, Fmoc-D-Tyr(All)-OH emerges as a uniquely versatile tool. Its strategic combination of a base-labile Nα-Fmoc protecting group and a palladium-labile O-Allyl side-chain protection offers an orthogonal handle for sophisticated peptide modifications. This guide provides an in-depth exploration of the chemical properties, synthesis protocols, and strategic applications of Fmoc-D-Tyr(All)-OH, grounded in established scientific principles and field-proven insights.

Core Chemical Identity and Physicochemical Properties

Fmoc-D-Tyr(All)-OH, systematically named N-α-(9-Fluorenylmethoxycarbonyl)-O-allyl-D-tyrosine, is a derivative of the D-enantiomer of tyrosine. The D-configuration confers resistance to enzymatic degradation by proteases, a critical attribute for enhancing the in vivo stability of peptide-based therapeutics.

The chemical structure is characterized by three key components: the D-tyrosine core, the N-terminal Fmoc group, and the O-allyl ether on the phenolic side chain.

Chemical Structure:

A summary of its key physicochemical properties is presented below for easy reference.

| Property | Value | References |

| Molecular Formula | C₂₇H₂₅NO₅ | [1] |

| Molecular Weight | 443.49 g/mol | [1] |

| CAS Number | 204269-35-2 | [2] |

| Appearance | White to off-white powder | [2][3] |

| Melting Point | 145-155 °C | [2] |

| Purity | ≥ 98% (HPLC) | [2] |

| Storage Temperature | 2-8°C |

The Strategic Advantage of Orthogonal Protection

The true power of Fmoc-D-Tyr(All)-OH in solid-phase peptide synthesis (SPPS) lies in the orthogonality of its protecting groups.[4] This allows for the selective deprotection and modification of specific sites on a growing peptide chain, a cornerstone of modern peptide chemistry.[5]

-

The Fmoc Group (Nα-protection): The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group, readily cleaved by secondary amines like piperidine in a polar aprotic solvent such as N,N-dimethylformamide (DMF).[6][7] This deprotection proceeds via a β-elimination mechanism, which is a mild and highly efficient reaction, forming the basis of the widely used Fmoc/tBu SPPS strategy.[4]

-

The Allyl Group (Side-chain protection): The allyl ether protecting the phenolic hydroxyl group of the tyrosine side chain is stable to the basic conditions used for Fmoc removal and the acidic conditions often used for final cleavage from the resin.[8] It is selectively removed under mild conditions using a palladium(0) catalyst, typically tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a scavenger.[8][9][10]

This orthogonal protection scheme enables the researcher to unmask the tyrosine hydroxyl group at any desired point during the synthesis, allowing for site-specific modifications such as:

-

Phosphorylation: To study signaling pathways.[11]

-

Glycosylation: To improve solubility and bioavailability.

-

Pegylation: To enhance pharmacokinetic profiles.

-

Attachment of labels or cytotoxic drugs: For diagnostic or therapeutic applications.[3]

-

Peptide cyclization and branching: To create constrained or complex peptide architectures.[5]

Experimental Workflow: Incorporation of Fmoc-D-Tyr(All)-OH in SPPS

The following is a detailed, step-by-step methodology for the incorporation of an Fmoc-D-Tyr(All)-OH residue into a peptide chain using manual or automated solid-phase peptide synthesis. The causality behind each step is explained to provide a deeper understanding of the process.

Workflow Diagram: SPPS Cycle for Fmoc-D-Tyr(All)-OH Incorporation

Caption: SPPS cycle for incorporating Fmoc-D-Tyr(All)-OH into a peptide chain.

Step-by-Step Protocol:

-

Resin Preparation:

-

Action: Swell the resin (e.g., Rink Amide or Wang resin) with the growing peptide chain in DMF for 30 minutes.[12] The N-terminal Fmoc group of the last coupled amino acid should have been removed.

-

Rationale: Swelling the resin ensures that the reactive sites within the polymer matrix are accessible to the reagents, facilitating efficient reaction kinetics.

-

-

Amino Acid Activation:

-

Action: In a separate vessel, dissolve Fmoc-D-Tyr(All)-OH (3-5 equivalents relative to the resin loading) and a coupling agent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (0.95 equivalents to the amino acid) in DMF. Add a base, typically N,N-Diisopropylethylamine (DIPEA) (2 equivalents to the amino acid).[13]

-

Rationale: The carboxylic acid of the amino acid is activated to form a highly reactive species (an active ester) that readily reacts with the free amine on the resin-bound peptide. HOBt or Oxyma can be included to suppress racemization.[14]

-

-

Coupling Reaction:

-

Action: Add the activated Fmoc-D-Tyr(All)-OH solution to the resin. Agitate the mixture at room temperature for 1-2 hours.[12]

-

Rationale: The activated carboxyl group of Fmoc-D-Tyr(All)-OH reacts with the deprotected N-terminal amine of the peptide on the resin, forming a new peptide bond.

-

-

Washing:

-

Action: After the coupling reaction, drain the solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[13]

-

Rationale: Thorough washing is crucial to prevent side reactions in subsequent steps and to ensure the purity of the final peptide.

-

-

Fmoc Deprotection:

-

Final Washing:

-

Action: Wash the resin thoroughly with DMF (3-5 times) to remove piperidine and the dibenzofulvene-piperidine adduct.[13]

-

Rationale: Complete removal of piperidine is essential as residual base can interfere with the subsequent coupling reaction.

-

The peptide chain is now elongated by one D-Tyr(All) residue and is ready for the next coupling cycle.

Selective Deprotection of the Allyl Group

Once the desired peptide sequence is assembled, the allyl group can be selectively removed on-resin to allow for side-chain modification.

Workflow Diagram: Orthogonal Deprotection and Modification

Caption: Workflow for orthogonal deprotection and site-specific modification.

Step-by-Step Protocol for Allyl Deprotection:

-

Resin Preparation:

-

Action: Swell the peptide-resin in an appropriate solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Rationale: The choice of solvent is critical for the efficiency of the palladium-catalyzed reaction.

-

-

Deprotection Cocktail:

-

Action: Prepare a solution of Pd(PPh₃)₄ (0.25 equivalents relative to the resin loading) and a scavenger such as phenylsilane (PhSiH₃) (15 equivalents) in DCM.[5]

-

Rationale: The palladium(0) complex is the catalyst for the cleavage of the allyl ether. The scavenger traps the allyl cation that is formed, preventing it from reattaching to the peptide or causing other side reactions. Other scavengers like Meldrum's acid can also be used.[15]

-

-

Deprotection Reaction:

-

Action: Add the deprotection cocktail to the resin and agitate the mixture at room temperature for 30-60 minutes. The reaction can be gently heated (e.g., to 40°C) to expedite the process.[5] It is often beneficial to repeat the treatment with a fresh solution to ensure complete deprotection.[15]

-

Rationale: The palladium catalyst facilitates the cleavage of the C-O bond of the allyl ether. Repeating the treatment drives the reaction to completion.

-

-

Washing:

-

Action: After the reaction, thoroughly wash the resin with DCM, followed by a solution of sodium diethyldithiocarbamate in DMF to remove any residual palladium, and finally with DMF and DCM.

-

Rationale: Complete removal of the palladium catalyst is crucial as it can interfere with subsequent chemical steps and is toxic.

-

The peptide-resin now has a free hydroxyl group on the D-tyrosine side chain, which is available for the desired site-specific modification.

Applications in Drug Discovery and Chemical Biology

The ability to introduce a selectively addressable functional group makes Fmoc-D-Tyr(All)-OH a valuable asset in various research and development areas:

-

Peptide-Drug Conjugates (PDCs): The deprotected hydroxyl group can serve as an attachment point for cytotoxic drugs, creating targeted therapies that deliver a potent payload to specific cells or tissues.[3]

-

Probing Biological Systems: Peptides containing D-Tyr(All) can be synthesized and then modified with fluorescent probes, biotin, or other reporter molecules to study protein-protein interactions, enzyme activity, and cellular signaling pathways.[3]

-

Development of Novel Biomaterials: The unique reactivity of the allyl group can be exploited for the development of hydrogels and other smart materials with peptide-based functionalities.[3]

-

Synthesis of Complex Peptides: Fmoc-D-Tyr(All)-OH is instrumental in the synthesis of branched or cyclic peptides, which often exhibit enhanced biological activity and stability compared to their linear counterparts.[5][10]

Conclusion

Fmoc-D-Tyr(All)-OH is more than just a protected amino acid; it is a strategic tool that empowers chemists to design and synthesize peptides with a high degree of complexity and functionality. Its orthogonal protecting group strategy provides a gateway to a vast array of site-specific modifications, making it an indispensable component in the modern peptide chemist's toolbox for advancing drug discovery, chemical biology, and materials science. A thorough understanding of its chemical properties and the nuances of its application in SPPS, as detailed in this guide, is key to unlocking its full potential.

References

-

Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism – Total Synthesis. [Link]

-

Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC - NIH. [Link]

-

Deprotecting Fmoc Group Mechanism | Organic Chemistry - YouTube. [Link]

-

Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed. [Link]

-

Fmoc-Tyr(All)-OH [146982-30-1] - Aapptec Peptides. [Link]

-

Alloc and Allyl Deprotection for Peptide Synthesis - pepresin. [Link]

-

Technical Support Information Bulletin 1144 - Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters. [Link]

- US5777077A - Automated allyl deprotection in solid-phase synthesis - Google P

-

Using microwave heating to expedite your allyl ester or alloc deprotection | Biotage. [Link]

-

Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. [Link]

-

Fmoc-3-iodo-D-Tyr-OH | C24H20INO5 | CID 56777108 - PubChem. [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

-

Methods and protocols of modern solid phase peptide synthesis. [Link]

-

Amino Acid Derivatives for Peptide Synthesis. [Link]

-

(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(tert-butoxy)phenyl)propanoic acid. [Link]

-

Use of N,O-bis-Fmoc-D-Tyr-ONSu for introduction of an oxidative iodination site into cholecystokinin family peptides - PubMed. [Link]

-

Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy - PubMed Central. [Link]

-

Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS - AWS. [Link]

-

Fmoc-D-Tyr(tBu)-OH [118488-18-9] - Aapptec Peptides. [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. biotage.com [biotage.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. peptide.com [peptide.com]

- 9. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. US5777077A - Automated allyl deprotection in solid-phase synthesis - Google Patents [patents.google.com]

- 11. sigmaaldrich-jp.com [sigmaaldrich-jp.com]

- 12. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 13. chempep.com [chempep.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Alloc and Allyl Deprotection for Peptide Synthesis | pepresin [pepresin.com]

The Strategic Imperative of the Allyl Protecting Group in Fmoc-D-Tyr(All)-OH: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Complexities of Peptide Synthesis

In the intricate world of peptide synthesis, the judicious selection of protecting groups is paramount to achieving high yields and purity of the target molecule. This is particularly true for trifunctional amino acids like tyrosine, where the reactive hydroxyl group on the phenolic side chain necessitates robust protection to prevent unwanted side reactions during peptide chain elongation. This guide provides a comprehensive technical overview of the function and application of the allyl (All) protecting group in the context of Fmoc-D-Tyr(All)-OH, a versatile building block in modern solid-phase peptide synthesis (SPPS).

The Challenge of the Tyrosine Side Chain

The phenolic hydroxyl group of tyrosine is nucleophilic and can undergo acylation during the coupling of subsequent amino acid residues. Furthermore, under acidic conditions used for cleavage from some resins, the tyrosine side chain can be susceptible to modifications by cationic species generated during the deprotection of other side-chain protecting groups[1]. Therefore, effective protection of this hydroxyl group is a critical consideration in any peptide synthesis strategy.

The Allyl Group: A Key Player in Orthogonal Protection Strategies

The allyl group, an unsaturated propene moiety, serves as a highly effective protecting group for the hydroxyl function of tyrosine. Its utility stems from its unique deprotection chemistry, which confers orthogonality to the most common protecting group strategies used in Fmoc-based SPPS.

Core Function: Shielding the Phenolic Hydroxyl Group

The primary function of the allyl group in Fmoc-D-Tyr(All)-OH is to mask the reactive hydroxyl group of the D-tyrosine side chain, preventing it from participating in undesired chemical reactions. This protection is achieved by forming an allyl ether linkage with the phenolic oxygen.[2] This ether is stable to the basic conditions required for the removal of the Nα-Fmoc group (typically 20% piperidine in DMF) and the acidic conditions used for the cleavage of many other side-chain protecting groups, such as the tert-butyl (tBu) group.[1][3]

Orthogonality: The Power of Selective Deprotection

The concept of "orthogonal protection" is central to the synthesis of complex peptides, such as cyclic peptides, branched peptides, or those requiring site-specific modifications.[2][4] Orthogonality refers to the ability to deprotect one type of protecting group in the presence of others without affecting them. The allyl group is a cornerstone of such strategies because its removal is achieved under very specific and mild conditions that do not interfere with Fmoc, Boc, or tBu groups.[2][5] This allows for the selective deprotection of the tyrosine side chain while the peptide remains anchored to the solid support and other protecting groups remain intact.[6]

The Mechanism of Allyl Deprotection: A Palladium-Catalyzed Transformation

The cleavage of the allyl ether is most commonly accomplished through a palladium(0)-catalyzed reaction.[7][8] This process involves the formation of a π-allylpalladium complex, which is then intercepted by a nucleophilic scavenger.

The key steps in the catalytic cycle are:

-

Oxidative Addition: The active Pd(0) catalyst coordinates to the double bond of the allyl group, followed by oxidative addition to form a π-allylpalladium(II) complex. This step liberates the deprotected hydroxyl group of tyrosine.[9]

-

Nucleophilic Attack: A scavenger molecule attacks the π-allyl complex.

-

Reductive Elimination: The catalyst is regenerated to its Pd(0) state, and the scavenged allyl group is released as a stable byproduct.[9]

Commonly used palladium catalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[7][10] A variety of scavengers can be employed, with phenylsilane (PhSiH₃) and N,N'-dimethylbarbituric acid being effective choices.[5][7]

Visualizing the Deprotection Workflow

Caption: Workflow for the palladium-catalyzed deprotection of the allyl group from a tyrosine residue on a solid support.

Experimental Protocol: On-Resin Allyl Deprotection

The following is a generalized, self-validating protocol for the removal of the allyl protecting group from a tyrosine residue on a solid support.

Materials:

-

Peptide-resin containing Fmoc-D-Tyr(All)-OH

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Phenylsilane (PhSiH₃)

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in a suitable reaction vessel.

-

Washing: Wash the resin thoroughly with DCM (3 x 1 min) and then with DMF (3 x 1 min) to remove any residual piperidine from previous Fmoc deprotection steps.

-

Deprotection Cocktail Preparation: In a separate vial, dissolve Pd(PPh₃)₄ (0.2-0.3 equivalents relative to resin loading) in DCM. In another vial, dissolve phenylsilane (20 equivalents relative to resin loading) in DCM.

-

Deprotection Reaction: Add the phenylsilane solution to the resin, followed by the Pd(PPh₃)₄ solution. Gently agitate the resin suspension at room temperature for 1-2 hours. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Pd(0) catalyst.[7]

-

Monitoring the Reaction: The completion of the deprotection can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing it by HPLC-MS.

-

Washing: Once the reaction is complete, drain the deprotection cocktail and wash the resin extensively with DCM (5 x 1 min), DMF (5 x 1 min), and finally with DCM (5 x 1 min) to remove all traces of the palladium catalyst and scavenger byproducts.

-

Validation: A negative color test (e.g., a modified Ellman's test for free thiols, adapted for phenols) can be used to qualitatively confirm the absence of the allyl ether. The definitive validation is through mass spectrometry of the cleaved peptide, which will show the expected mass of the deprotected tyrosine residue.

Quantitative Data Summary

| Parameter | Recommended Range | Rationale |

| Pd(PPh₃)₄ Equivalents | 0.1 - 0.5 | Catalytic amount; higher loading may be needed for difficult deprotections.[7] |

| Scavenger Equivalents | 10 - 25 | A large excess is required to efficiently trap the allyl cation and drive the reaction to completion.[5] |

| Reaction Time | 1 - 3 hours | Dependent on the sequence and steric hindrance around the tyrosine residue. |

| Temperature | Room Temperature | Mild conditions are sufficient and prevent potential side reactions.[7] |

Advantages and Disadvantages of the Allyl Protecting Group

Advantages:

-

Orthogonality: Fully orthogonal to Fmoc, Boc, and tBu protecting groups, enabling the synthesis of complex peptides.[2][5]

-

Mild Deprotection Conditions: Removal is achieved under neutral and mild conditions, preserving the integrity of sensitive peptide sequences.[8]

-

No Cationic Species: The deprotection mechanism does not generate reactive carbonium ions, which can lead to side reactions with other amino acid residues.[2]

-

Non-Bulky: The small size of the allyl group does not impose significant steric hindrance during peptide coupling reactions.[2]

Disadvantages:

-

Catalyst Removal: Residual palladium catalyst can be difficult to remove completely from the final peptide and may require additional purification steps.[7]

-

Cost: Palladium catalysts can be expensive, adding to the overall cost of peptide synthesis.

-

Air Sensitivity: The Pd(0) catalyst is sensitive to oxidation, requiring the use of an inert atmosphere for the deprotection reaction.[7]

Conclusion: A Strategic Tool for Advanced Peptide Synthesis

The allyl protecting group, as utilized in Fmoc-D-Tyr(All)-OH, is an indispensable tool for the modern peptide chemist. Its unique deprotection chemistry provides a crucial level of orthogonality that is essential for the synthesis of complex, non-linear, and modified peptides. While the use of a palladium catalyst introduces some practical considerations, the benefits of mild, selective deprotection often outweigh these challenges, making the allyl group a strategic choice for demanding synthetic targets in research, drug discovery, and development.

References

- Technical Support Center: Optimizing Palladium-C

- Metal-catalysed cleavage of allyl esters. Wordpress.

- A Comparative Guide to Allyl vs. Other Protecting Groups for Glutamic Acid in Peptide Synthesis. Benchchem.

- Allyl side chain protection in peptide synthesis.

- Reagents for Palladium-Catalyzed Allyl Deprotection: Applic

- Amino Acid Deriv

- Protecting Groups in Peptide Synthesis: A Detailed Guide.

- Alloc Protecting Group Removal Protocol. CDN.

- Automated allyl deprotection in solid-phase synthesis.

- Automated Orthogonal Deprotection of Glu(OAllyl)

- Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. PubMed.

- Selective palladium-catalyzed deprotection of the allyl and allyloxycarbonyl groups in phosphate chemistry and in the presence of propargyl and propargyloxycarbonyl groups. CoLab.

- Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- Fmoc-O-allyl-D-tyrosine. Chem-Impex.

- Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling.

- Preparation of 'side-chain-to-side-chain' cyclic peptides by Allyl and Alloc strategy: potential for library synthesis.

- Fmoc-D-Tyr(But)

- A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis. Organic Chemistry Portal.

- A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis.

- Use of Allyl-based Protecting Groups for the Automated Synthesis of Cyclic and Branched-chain Peptides. Thermo Fisher Scientific.

Sources

- 1. peptide.com [peptide.com]

- 2. EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. peptide.com [peptide.com]

- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 6. cem.de [cem.de]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Metal- catalysed cleavage of allyl esters - Wordpress [reagents.acsgcipr.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to the Synthesis and Purification of Fmoc-D-Tyr(All)-OH

Introduction: The Strategic Importance of Fmoc-D-Tyr(All)-OH in Modern Peptide Chemistry

In the landscape of solid-phase peptide synthesis (SPPS), the strategic selection of building blocks is paramount to the successful construction of complex and functionally diverse peptides. Among these, Nα-Fmoc-D-tyrosine(O-allyl)-OH (Fmoc-D-Tyr(All)-OH) has emerged as a versatile and valuable derivative for researchers, scientists, and drug development professionals.[1][2] Its utility stems from the incorporation of a D-enantiomer, which imparts enhanced resistance to enzymatic degradation, and the presence of an O-allyl protecting group on the tyrosine side chain. This allyl group offers an orthogonal protection strategy, allowing for its selective removal under mild conditions that do not affect the acid-labile or base-labile protecting groups commonly employed in Fmoc-based SPPS.[2] This unique feature opens avenues for on-resin side-chain modifications, such as cyclization, glycosylation, or the introduction of reporter probes.

This comprehensive technical guide provides a detailed exploration of the synthesis and purification of Fmoc-D-Tyr(All)-OH, grounded in established chemical principles and field-proven insights. We will delve into the causality behind experimental choices, present self-validating protocols, and support key claims with authoritative references.

Physicochemical Properties of Fmoc-D-Tyr(All)-OH

A thorough understanding of the physicochemical properties of Fmoc-D-Tyr(All)-OH is fundamental to its successful synthesis, purification, and application.

| Property | Value |

| Molecular Formula | C₂₇H₂₅NO₅ |

| Molecular Weight | 443.49 g/mol |

| Appearance | White to off-white solid |

| CAS Number | 146982-30-1 |

| Solubility | Soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) |

| Storage Temperature | 2-8°C |

Strategic Synthesis of Fmoc-D-Tyr(All)-OH: A Two-Stage Approach

The synthesis of Fmoc-D-Tyr(All)-OH is a sequential process involving two critical transformations: the selective O-allylation of the D-tyrosine side chain and the subsequent Nα-Fmoc protection. The workflow is designed to ensure high yields and purity of the final product.

Caption: Overall workflow for the synthesis of Fmoc-D-Tyr(All)-OH.

Part 1: Selective O-Allylation of D-Tyrosine

The initial and most critical step is the selective alkylation of the phenolic hydroxyl group of D-tyrosine with an allyl group. The choice of base and solvent is crucial to favor O-alkylation over N-alkylation and to ensure a good reaction rate.

Causality Behind Experimental Choices:

-

Base Selection: A moderately strong base, such as sodium carbonate or potassium carbonate, is employed to deprotonate the phenolic hydroxyl group, which is more acidic than the carboxylic acid and the protonated amine. A very strong base could lead to di-alkylation or other side reactions.

-

Solvent System: A polar aprotic solvent like Dimethylformamide (DMF) is ideal as it readily dissolves the reactants and facilitates the SN2 reaction between the phenoxide and allyl bromide.

-

Reaction Temperature: The reaction is typically carried out at a slightly elevated temperature to ensure a reasonable reaction rate without promoting side reactions.

Experimental Protocol: Synthesis of D-Tyr(All)-OH

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve D-Tyrosine (1 equivalent) in a solution of sodium carbonate (2.2 equivalents) in a mixture of water and DMF.

-

Addition of Alkylating Agent: To the stirred solution, add allyl bromide (1.2 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 50-60°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and acidify to pH 3-4 with 1M HCl. A white precipitate of D-Tyr(All)-OH will form.

-

Isolation: Filter the precipitate, wash thoroughly with cold water to remove inorganic salts, and then with a small amount of cold diethyl ether to remove any unreacted allyl bromide.

-

Drying: Dry the product under vacuum to yield crude D-Tyr(All)-OH.

Part 2: Nα-Fmoc Protection of D-Tyr(All)-OH

With the side chain protected, the next step is the introduction of the base-labile Fmoc group onto the α-amino group. The use of Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) is a common and efficient method for this transformation.

Causality Behind Experimental Choices:

-

Fmoc Reagent: Fmoc-OSu is a stable, crystalline solid that reacts efficiently and selectively with the primary amine under mildly basic conditions.

-

Base: A non-nucleophilic organic base like sodium bicarbonate or a tertiary amine (e.g., DIPEA) is used to deprotonate the α-amino group, rendering it nucleophilic for the attack on the Fmoc-OSu.

-

Solvent: A mixture of a polar aprotic solvent like acetone or dioxane and water is often used to dissolve both the amino acid and the Fmoc-OSu.

Experimental Protocol: Synthesis of Fmoc-D-Tyr(All)-OH

-

Dissolution: Suspend the crude D-Tyr(All)-OH (1 equivalent) in a mixture of acetone and water (e.g., 1:1 v/v).

-

Basification: Cool the suspension in an ice bath and add sodium bicarbonate (2.5 equivalents) in portions while stirring.

-

Fmocylation: In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in acetone and add it dropwise to the amino acid solution over 30 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction by TLC.

-

Work-up: After the reaction is complete, remove the organic solvent under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted Fmoc-OSu and by-products.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl. A white precipitate of Fmoc-D-Tyr(All)-OH will form.

-

Isolation: Filter the precipitate, wash thoroughly with cold water, and dry under vacuum.

Purification of Fmoc-D-Tyr(All)-OH: Achieving High Purity for SPPS

The purity of Fmoc-amino acids is critical for the successful synthesis of high-quality peptides. Even minor impurities can lead to the formation of deletion or truncated sequences.[3] Recrystallization is a powerful and cost-effective method for purifying the crude Fmoc-D-Tyr(All)-OH.

Caption: General workflow for the purification of Fmoc-D-Tyr(All)-OH by recrystallization.

Causality Behind Solvent Selection for Recrystallization:

The ideal recrystallization solvent (or solvent system) should dissolve the compound well at elevated temperatures but poorly at room temperature or below. This differential solubility allows for the separation of the desired product from impurities. Toluene and ethanol/water mixtures are commonly used for the recrystallization of Fmoc-amino acids.[4][5]

-

Toluene: This non-polar solvent is effective at dissolving the largely organic Fmoc-amino acid at higher temperatures while many polar impurities remain insoluble.

-

Ethanol/Water: This polar protic solvent system can be fine-tuned by adjusting the ratio of ethanol to water to achieve the desired solubility profile.

Experimental Protocol: Recrystallization of Fmoc-D-Tyr(All)-OH

-

Solvent Selection: Based on small-scale trials, select an appropriate solvent system (e.g., toluene or an ethanol/water mixture).

-

Dissolution: In a flask, add the crude Fmoc-D-Tyr(All)-OH and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.

-

Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to induce crystallization.

-

Isolation: Collect the crystals by filtration and wash them with a small amount of the cold recrystallization solvent.

-

Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight.[4]

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity and purity of the synthesized Fmoc-D-Tyr(All)-OH.

| Analytical Technique | Purpose | Expected Results |

| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the final product and quantify any impurities. | A single major peak corresponding to Fmoc-D-Tyr(All)-OH with a purity of ≥98%. |

| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure and the presence of all expected protons. | Signals corresponding to the Fmoc, allyl, and tyrosine protons with the correct integration and splitting patterns. |

| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the carbon skeleton of the molecule. | Resonances for all the unique carbon atoms in the molecule. |

| Mass Spectrometry (MS) | To confirm the molecular weight of the compound. | A molecular ion peak corresponding to the calculated mass of Fmoc-D-Tyr(All)-OH. |

| Optical Rotation | To confirm the stereochemical integrity of the D-enantiomer. | A specific rotation value consistent with the D-configuration. |

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is typically used for purity analysis.

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: A linear gradient from a lower to a higher percentage of mobile phase B.

-

Detection: UV at 254 nm and 280 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (in CDCl₃ or DMSO-d₆):

-

Fmoc group protons: ~7.2-7.8 ppm (aromatic protons), ~4.2-4.5 ppm (CH and CH₂ protons)

-

Tyrosine aromatic protons: ~6.8-7.1 ppm

-

Allyl group protons: ~5.9-6.1 ppm (CH), ~5.2-5.4 ppm (CH₂), ~4.5-4.6 ppm (OCH₂)

-

α-CH and β-CH₂ protons of tyrosine: ~4.3-4.6 ppm (α-CH), ~2.9-3.2 ppm (β-CH₂)

-

Conclusion

The synthesis and purification of Fmoc-D-Tyr(All)-OH, while requiring careful execution, is a well-defined process that yields a highly valuable building block for advanced peptide synthesis. By understanding the chemical principles behind each step and adhering to rigorous purification and analytical protocols, researchers can ensure the high quality of this reagent, which is a prerequisite for the successful synthesis of complex and biologically active peptides. The orthogonal nature of the allyl protecting group provides a powerful tool for the creative design and synthesis of novel peptide-based therapeutics and research tools.

References

-

Chem-Impex. (n.d.). Boc-O-allyl-D-tyrosine. Retrieved January 16, 2026, from [Link]

-

Peptideweb.com. (n.d.). Synthesis protocols. Retrieved January 16, 2026, from [Link]

-

Chem-Impex. (n.d.). Boc-O-allyl-D-tyrosine. Retrieved January 16, 2026, from [Link]

-

Chem-Impex. (n.d.). Fmoc-O-allyl-D-tyrosine. Retrieved January 16, 2026, from [Link]

- Sethi, M. K., et al. (2020). impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(3), 95-104.

- Tilley, S. D., & Francis, M. B. (2020). Tyrosine bioconjugation – an emergent alternative. Organic & Biomolecular Chemistry, 18(41), 8236-8248.

- Dong, J., et al. (2016). Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy.

- Nowick, J. S. (2016). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 16, 2026, from [Link]

-

Royal Society of Chemistry. (2008). Supplementary Material (ESI) for Chemical Communications. Retrieved January 16, 2026, from [Link]

- CN103373940B. (2015). Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain.

- O'Donnell, M. J., et al. (2011). Enantiomeric enrichment of α-amino acid derivatives: Recrystallization of N-Fmoc α-amino acid tert-butyl esters. Tetrahedron: Asymmetry, 22(14-15), 1547-1552.

- CN103373940A. (2013). Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain.

-

ResearchGate. (n.d.). A Direct Route for the Preparation of Fmoc/O t Bu Protected Iodotyrosine. Retrieved January 16, 2026, from [Link]

-

ResearchGate. (2014). Can anyone help with Fmoc-Tyr(trt)-OH?. Retrieved January 16, 2026, from [Link]

-

ResearchGate. (n.d.). (a) Reaction using O-allyl tyrosine 1f. (b) Reaction using dipeptide.... Retrieved January 16, 2026, from [Link]

- Solar, S. L., & Schumaker, R. R. (1968). U.S. Patent No. 3,412,138. Washington, DC: U.S.

-

Aapptec Peptides. (n.d.). Fmoc-Tyr(All)-OH [146982-30-1]. Retrieved January 16, 2026, from [Link]

-

CEM Corporation. (n.d.). Fmoc-Tyr(tBu)-OH. Retrieved January 16, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ajpamc.com [ajpamc.com]

- 5. CN103373940A - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Fmoc-D-Tyr(tBu)-OH(118488-18-9) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to Fmoc-D-Tyr(All)-OH: Synthesis, Properties, and Applications in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide synthesis and drug development, the use of modified amino acids is a cornerstone for creating novel therapeutics with enhanced properties. Among these, Fmoc-D-Tyr(All)-OH, or N-α-(9-Fluorenylmethoxycarbonyl)-O-allyl-D-tyrosine, stands out as a versatile building block. The incorporation of a D-amino acid can significantly increase the metabolic stability of a peptide by making it resistant to proteolytic degradation. Furthermore, the allyl protecting group on the tyrosine side chain offers a unique avenue for orthogonal deprotection strategies, allowing for selective chemical modifications. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and applications of Fmoc-D-Tyr(All)-OH, with a focus on its utility in solid-phase peptide synthesis (SPPS).

Physicochemical Properties of Fmoc-D-Tyr(All)-OH

A thorough understanding of the physicochemical properties of Fmoc-D-Tyr(All)-OH is fundamental to its effective application in the laboratory. This white to off-white powder is characterized by the following key parameters:

| Property | Value | Reference(s) |

| Molecular Formula | C₂₇H₂₅NO₅ | [1][2] |

| Molecular Weight | 443.49 g/mol | [1][2] |

| Appearance | White to off-white powder | [2] |

| Melting Point | 145-155 °C | [2] |

| Optical Rotation | [α]D²⁰ = +22.0 to +25.0° (c=1 in DMF) | [2] |

| Solubility | Soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) | |

| Storage | 2-8°C | [2] |

Synthesis and Purification of Fmoc-D-Tyr(All)-OH

The synthesis of Fmoc-D-Tyr(All)-OH involves the selective O-allylation of the phenolic hydroxyl group of Fmoc-D-tyrosine. The following protocol outlines a representative procedure for its preparation and subsequent purification.

Experimental Protocol: Synthesis of Fmoc-D-Tyr(All)-OH

Materials:

-

Fmoc-D-Tyr-OH

-

Allyl bromide

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolution: In a round-bottom flask, dissolve Fmoc-D-Tyr-OH (1 equivalent) in anhydrous DMF.

-

Base Addition: Add finely ground potassium carbonate (2-3 equivalents) to the solution. The suspension is stirred vigorously at room temperature.

-

Allylation: Slowly add allyl bromide (1.5-2 equivalents) dropwise to the reaction mixture.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is poured into cold water and extracted with ethyl acetate. The organic layers are combined, washed with saturated aqueous NaHCO₃ solution and brine, and then dried over anhydrous MgSO₄.

-

Purification: The crude product is concentrated under reduced pressure. The residue is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford pure Fmoc-D-Tyr(All)-OH.[3]

Causality Behind Experimental Choices:

-

Potassium Carbonate: A mild inorganic base is used to deprotonate the phenolic hydroxyl group of tyrosine, making it nucleophilic for the subsequent reaction with allyl bromide. Stronger bases could risk epimerization or cleavage of the Fmoc group.

-

Anhydrous DMF: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the SN2 reaction. It is crucial to use an anhydrous solvent to prevent unwanted side reactions.

-

Column Chromatography: This purification technique is essential to remove any unreacted starting materials, excess reagents, and byproducts, ensuring the high purity of the final product required for peptide synthesis.[3]

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-D-Tyr(All)-OH is a key reagent in Fmoc-based solid-phase peptide synthesis, a method that allows for the efficient and controlled assembly of peptide chains on a solid support.[4]

The SPPS Cycle: A Step-by-Step Workflow

The incorporation of Fmoc-D-Tyr(All)-OH into a growing peptide chain follows the standard iterative cycle of SPPS.

Caption: Orthogonal deprotection scheme in peptide synthesis.

Experimental Protocol: Cleavage of the Allyl Protecting Group

The removal of the allyl group is typically achieved through palladium(0)-catalyzed allyl transfer.

Materials:

-

Peptide-resin with Tyr(All)

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Scavenger (e.g., Phenylsilane, Morpholine, or Dimedone)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

Procedure:

-

Resin Swelling: The peptide-resin is swelled in anhydrous DCM or THF.

-

Reagent Addition: The scavenger (e.g., phenylsilane, 10-20 equivalents) is added to the resin suspension.

-

Catalyst Addition: The palladium catalyst (e.g., Pd(PPh₃)₄, 0.2-0.5 equivalents) is added, and the reaction mixture is gently agitated under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Monitoring: The reaction is monitored by taking small samples of the resin, cleaving the peptide, and analyzing by HPLC-MS.

-

Washing: Once the deprotection is complete, the resin is thoroughly washed with DCM, DMF, and other appropriate solvents to remove the catalyst and byproducts.

Characterization

The identity and purity of synthesized Fmoc-D-Tyr(All)-OH and the final peptides are confirmed using a combination of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of Fmoc-D-Tyr(All)-OH. The spectra would show characteristic peaks for the fluorenyl, tyrosine, and allyl moieties. [5]* Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to verify the molecular weight of the final product. [1]* High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the primary method for assessing the purity of the final compound and the synthesized peptides. [2]

Conclusion

Fmoc-D-Tyr(All)-OH is a valuable and versatile building block for the synthesis of modified peptides. Its D-configuration imparts resistance to enzymatic degradation, while the orthogonally-protected allyl group on the side chain opens up possibilities for a wide range of chemical modifications. The protocols and principles outlined in this guide provide a solid foundation for the successful application of Fmoc-D-Tyr(All)-OH in research and development, ultimately contributing to the advancement of peptide-based therapeutics.

References

-

Supporting Information - ScienceOpen. (n.d.). Retrieved January 16, 2026, from [Link]

-

Aapptec. (n.d.). Fmoc-Tyr(All)-OH [146982-30-1]. Retrieved January 16, 2026, from [Link]

-

Chem-Impex International. (n.d.). Fmoc-O-allyl-D-tyrosine. Retrieved January 16, 2026, from [Link]

- Fields, G. B. (2011). Solid-Phase Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.4.

- Steer, A. M., Bolt, H. L., Brittain, W. D. G., & Cobb, S. L. (2018). A direct route for the preparation of Fmoc/OtBu protected iodotyrosine. Tetrahedron Letters, 59(26), 2539-2542.

- Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (2017). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. 5(3), 123-130.

-

Novabiochem®. (n.d.). The Novabiochem® Innovation. Retrieved January 16, 2026, from [Link]

-

Aapptec. (n.d.). Fmoc-Tyr(All)-OH [146982-30-1]. Retrieved January 16, 2026, from [Link]

-

Chem-Impex International. (n.d.). Fmoc-O-allyl-L-tyrosine. Retrieved January 16, 2026, from [Link]

-

Organic Syntheses. (n.d.). Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. Retrieved January 16, 2026, from [Link]

-

Aapptec. (n.d.). Fmoc-D-Tyr(tBu)-OH [118488-18-9]. Retrieved January 16, 2026, from [Link]

Sources

Spectroscopic and Analytical Characterization of Fmoc-D-Tyr(All)-OH: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic and analytical data for N-α-(9-Fluorenylmethoxycarbonyl)-O-allyl-D-tyrosine (Fmoc-D-Tyr(All)-OH). Intended for researchers, scientists, and professionals in drug development and peptide chemistry, this document outlines the expected analytical data, the methodologies for their acquisition, and the scientific rationale behind the characterization of this critical building block for solid-phase peptide synthesis (SPPS).

Introduction: The Role of Fmoc-D-Tyr(All)-OH in Peptide Synthesis

Fmoc-D-Tyr(All)-OH is a derivative of the amino acid D-tyrosine, which is pivotal in the synthesis of peptides with specific biological activities. The incorporation of D-amino acids can confer resistance to enzymatic degradation, thereby enhancing the therapeutic potential of peptide-based drugs. The molecule features two key protective groups: the fluorenylmethoxycarbonyl (Fmoc) group on the α-amino group and an allyl group on the phenolic hydroxyl side chain of tyrosine.

The Fmoc group is a base-labile protecting group, stable to acidic conditions, which allows for an orthogonal strategy in peptide synthesis, particularly in conjunction with acid-labile side-chain protecting groups.[1] The allyl group is a versatile protecting group for the hydroxyl function of tyrosine. It is stable to both the acidic conditions used for cleavage from many resins and the basic conditions used for Fmoc group removal. The deprotection of the allyl group is typically achieved through palladium-catalyzed reactions, offering an additional layer of orthogonality in complex peptide synthesis.

A thorough analytical characterization of Fmoc-D-Tyr(All)-OH is paramount to ensure its identity, purity, and suitability for use in automated peptide synthesizers. This guide will focus on the expected data from Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Molecular Structure and Properties

A summary of the key properties of Fmoc-D-Tyr(All)-OH is presented below.

| Property | Value | Source |

| Molecular Formula | C₂₇H₂₅NO₅ | [2][3] |

| Molecular Weight | 443.49 g/mol | [2] |

| Appearance | White to off-white powder | [3] |

| CAS Number | 146982-30-1 | [2] |

Mass Spectrometry (MS) Analysis

Mass spectrometry is a fundamental technique for confirming the molecular weight of Fmoc-D-Tyr(All)-OH. Electrospray ionization (ESI) is a soft ionization technique commonly employed for this type of analysis, as it minimizes fragmentation and primarily yields the protonated molecular ion [M+H]⁺.

Expected Mass Spectrometry Data:

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 444.17 | ~444.2 |

| [M+Na]⁺ | 466.15 | ~466.2 |

The observation of the protonated molecule at m/z ≈ 444.2 would be the primary indicator of the correct compound. The sodium adduct is also commonly observed.

Experimental Protocol for Mass Spectrometry

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is recommended for accurate mass measurement.

Methodology:

-

Sample Preparation: Dissolve a small amount of Fmoc-D-Tyr(All)-OH in a suitable solvent such as methanol, acetonitrile, or a mixture of these with a small percentage of formic acid (e.g., 0.1%) to facilitate protonation. A typical concentration is approximately 1 mg/mL.

-

Infusion: The sample solution can be directly infused into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

MS Parameters:

-

Ionization Mode: Positive ion mode.

-

Capillary Voltage: Typically 3-4 kV.

-

Source Temperature: 100-150 °C.

-

Mass Range: Scan a range that includes the expected m/z values (e.g., m/z 100-1000).

-

-

Data Analysis: The resulting spectrum should be analyzed for the presence of the [M+H]⁺ and other potential adducts. The high-resolution capability of the instrument allows for the confirmation of the elemental composition based on the accurate mass measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each atom. For Fmoc-D-Tyr(All)-OH, both ¹H and ¹³C NMR are essential for confirming the presence and connectivity of all structural components.

Predicted ¹H NMR Spectral Data

The following table outlines the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for the protons in Fmoc-D-Tyr(All)-OH. The spectrum is typically recorded in a deuterated solvent such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The chemical shifts can vary slightly depending on the solvent and concentration.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.77 | d, J ≈ 7.5 Hz | 2H | Fmoc H4, H5 |

| ~7.59 | d, J ≈ 7.5 Hz | 2H | Fmoc H1, H8 |

| ~7.40 | t, J ≈ 7.5 Hz | 2H | Fmoc H3, H6 |

| ~7.31 | t, J ≈ 7.5 Hz | 2H | Fmoc H2, H7 |

| ~7.05 | d, J ≈ 8.5 Hz | 2H | Tyr Ar-H |

| ~6.85 | d, J ≈ 8.5 Hz | 2H | Tyr Ar-H |

| ~6.05 | m | 1H | All-CH= |

| ~5.41 | dd, J ≈ 17.2, 1.5 Hz | 1H | All =CH₂ (trans) |

| ~5.28 | dd, J ≈ 10.5, 1.5 Hz | 1H | All =CH₂ (cis) |

| ~4.65 | m | 1H | α-CH |

| ~4.50 | d, J ≈ 5.5 Hz | 2H | All O-CH₂ |

| ~4.40 | m | 2H | Fmoc O-CH₂ |

| ~4.22 | t, J ≈ 7.0 Hz | 1H | Fmoc CH |

| ~3.15 | m | 2H | β-CH₂ |

| ~5.30 | d, J ≈ 8.0 Hz | 1H | NH |

Note: The carboxylic acid proton (COOH) may be a broad singlet or may not be observed depending on the solvent and water content.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~175.0 | COOH |

| ~157.0 | Tyr C-O (Ar) |

| ~156.0 | Fmoc C=O |

| ~143.8 | Fmoc C4a, C4b |

| ~141.3 | Fmoc C8a, C9a |

| ~132.5 | All -CH= |

| ~130.5 | Tyr Ar-C |

| ~129.5 | Tyr C-CH₂ (Ar) |

| ~127.7 | Fmoc C2, C7 |

| ~127.1 | Fmoc C3, C6 |

| ~125.0 | Fmoc C1, C8 |

| ~120.0 | Fmoc C4, C5 |

| ~118.0 | All =CH₂ |

| ~115.0 | Tyr Ar-C |

| ~69.0 | All O-CH₂ |

| ~67.0 | Fmoc O-CH₂ |

| ~55.0 | α-CH |

| ~47.2 | Fmoc CH |

| ~37.5 | β-CH₂ |

Experimental Protocol for NMR Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of Fmoc-D-Tyr(All)-OH and dissolve it in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.

-

¹H NMR Acquisition:

-

Tune and shim the instrument.

-

Acquire a standard one-dimensional ¹H spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is required (e.g., 1024 or more). A relaxation delay of 2-5 seconds is typically used.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Workflow for Analytical Characterization

The following diagram illustrates a logical workflow for the comprehensive analytical characterization of a new batch of Fmoc-D-Tyr(All)-OH.

Caption: Workflow for the analytical characterization of Fmoc-D-Tyr(All)-OH.

Conclusion

The analytical characterization of Fmoc-D-Tyr(All)-OH using a combination of mass spectrometry and NMR spectroscopy is crucial for ensuring its quality and suitability for peptide synthesis. This guide provides the expected spectroscopic data and standardized protocols for their acquisition. Adherence to these analytical practices will enable researchers to confidently incorporate this valuable building block into their synthetic workflows, ultimately contributing to the development of novel and effective peptide-based therapeutics.

References

-

ScienceOpen. Supporting Information. [Link]

-

Aapptec Peptides. Fmoc-Tyr(All)-OH product page. [Link]

-

Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

University of Calgary. 13C-NMR. [Link]

Sources

A Technical Guide to the Solubility of Fmoc-D-Tyr(All)-OH for Researchers and Drug Development Professionals

Foreword: Navigating the Nuances of Solubility in Peptide Synthesis

In the intricate world of solid-phase peptide synthesis (SPPS), the seemingly simple act of dissolving a protected amino acid is a critical control point that dictates the success or failure of a synthesis campaign. For researchers and drug development professionals, mastering the solubility characteristics of specialized building blocks like N-α-Fmoc-O-allyl-D-tyrosine (Fmoc-D-Tyr(All)-OH) is not merely a matter of convenience; it is a cornerstone of achieving high-purity, high-yield target peptides. This guide provides an in-depth exploration of the solubility of Fmoc-D-Tyr(All)-OH, moving beyond generic statements to offer a mechanistic understanding and practical strategies for its effective use in the laboratory. We will delve into the molecular determinants of its solubility, present comparative data from closely related analogues, and equip you with the experimental framework to confidently assess and optimize solubility in your specific applications.

The Molecular Architecture of Fmoc-D-Tyr(All)-OH and its Impact on Solubility

The solubility of Fmoc-D-Tyr(All)-OH is a direct consequence of its molecular structure, a composite of distinct chemical moieties each contributing to its overall polarity and intermolecular interactions. A thorough understanding of these components is essential to predict and manipulate its behavior in different solvent systems.

-

The Fmoc (9-fluorenylmethyloxycarbonyl) Group: This large, aromatic protecting group is fundamental to the Fmoc-based SPPS strategy. While it confers excellent stability and allows for mild deprotection conditions, its hydrophobicity is a dominant factor in the solubility profile of the entire molecule. The fluorenyl ring system can participate in π-π stacking interactions, which can lead to aggregation and reduced solubility, particularly in less polar solvents.

-

The D-Tyrosine Core: The tyrosine side chain, with its phenolic hydroxyl group, introduces a polar element capable of hydrogen bonding. However, in Fmoc-D-Tyr(All)-OH, this hydroxyl group is protected, significantly altering its contribution to solubility. The D-configuration of the chiral center does not directly influence solubility but is a critical stereochemical feature for the final peptide's biological activity.

-

The Allyl (All) Protecting Group: The allyl ether linkage on the tyrosine hydroxyl group replaces a hydrogen bond donor with a more hydrophobic moiety. While the allyl group is relatively small, its nonpolar nature further shifts the solubility balance of the molecule towards favoring organic solvents. The allyl group is an important orthogonal protecting group, stable to the basic conditions used for Fmoc removal and the acidic conditions for cleavage from many resins, but removable under specific palladium-catalyzed conditions.[1]

The interplay of the bulky, hydrophobic Fmoc group and the allyl-protected tyrosine side chain results in a molecule with significant nonpolar character, predisposing it to better solubility in organic solvents over aqueous media.

A Comparative Analysis of Fmoc-Tyrosine Derivative Solubility

| Compound | Solvent | Solubility (mg/mL) | Molarity (mM) | Observations | Source |

| Fmoc-Tyr-OH | DMSO | 66.67 | 165.26 | Ultrasonic assistance may be needed. Hygroscopic nature of DMSO is a factor. | [2] |

| Fmoc-D-Tyr(Me)-OH | DMSO | 100 | 239.55 | Ultrasonic assistance may be needed. | [3] |

| Fmoc-Tyr(tBu)-OH | DMSO | 100 | 217.61 | Ultrasonic assistance may be needed. | [4] |

| Fmoc-D-Tyr(tBu)-OH | DMSO | 50 | 108.81 | Ultrasonic assistance may be needed. | [5] |

| Fmoc-D-Tyr(tBu)-OH | DMF | 0.5 mmol in 5 mL (~46) | ~100 | "Clearly soluble" at this concentration. | [6] |

Analysis and Extrapolation for Fmoc-D-Tyr(All)-OH:

Based on the data above, we can anticipate that Fmoc-D-Tyr(All)-OH will exhibit excellent solubility in Dimethyl Sulfoxide (DMSO) , likely in the range of 50-100 mg/mL. The allyl group is sterically less demanding than the tert-butyl group, which may lead to slightly different crystal packing and dissolution kinetics, but the overall high solubility in this polar aprotic solvent is expected to be maintained.

N,N-Dimethylformamide (DMF) is the workhorse solvent of SPPS, and it is highly probable that Fmoc-D-Tyr(All)-OH is readily soluble in DMF at concentrations typically used for coupling reactions (e.g., 0.2-0.5 M). The observation that Fmoc-D-Tyr(tBu)-OH is clearly soluble at approximately 0.1 M in DMF further supports this.[6]

For other common solvents, a qualitative assessment can be made:

-

N-Methyl-2-pyrrolidone (NMP): Generally considered to have a higher solvating power than DMF for many protected amino acids, it is expected that Fmoc-D-Tyr(All)-OH will be highly soluble in NMP.

-

Dichloromethane (DCM): Due to the significant nonpolar character of the Fmoc and allyl groups, moderate to good solubility in DCM is anticipated.

-

Tetrahydrofuran (THF): Similar to DCM, THF is a less polar solvent where good solubility is expected.

-

Acetonitrile (ACN): Moderate solubility is likely, though potentially lower than in DMF or DMSO.

-

Alcohols (Methanol, Ethanol): The presence of the polar carboxylic acid will allow for some solubility, but the large nonpolar moieties will limit high concentrations.

-

Water: Insoluble.

Experimental Protocol for Determining the Solubility of Fmoc-D-Tyr(All)-OH

To ensure the reliability of your synthesis, it is prudent to experimentally verify the solubility of Fmoc-D-Tyr(All)-OH in your chosen solvent system, especially when working with new batches or suppliers. The following protocol provides a straightforward method for determining an approximate solubility.

Objective: To determine the approximate solubility of Fmoc-D-Tyr(All)-OH in a given solvent at a specific temperature.

Materials:

-

Fmoc-D-Tyr(All)-OH

-

Candidate solvents (e.g., DMF, DMSO, NMP of peptide synthesis grade)

-

Small-volume vials with caps (e.g., 1.5 mL or 2 mL glass vials)

-

Vortex mixer

-

Magnetic stirrer and stir bars (optional)

-

Analytical balance

-

Pipettes

Methodology:

-

Preparation:

-

Accurately weigh a known amount of Fmoc-D-Tyr(All)-OH (e.g., 20 mg) into a clean, dry vial.

-

Record the exact mass.

-

-

Solvent Addition and Observation:

-

Add a small, precise volume of the chosen solvent to the vial (e.g., 100 µL).

-

Cap the vial securely and vortex vigorously for 1-2 minutes.

-

Visually inspect the solution. If the solid has completely dissolved, proceed to the next step. If not, continue adding solvent.

-

-

Titration to Dissolution:

-

Continue adding the solvent in small, known increments (e.g., 50-100 µL at a time).

-

After each addition, vortex thoroughly and allow the solution to stand for a few minutes to observe if dissolution is complete. Gentle warming (to ~30-35°C) can be applied to overcome kinetic barriers to dissolution, but the final observation should be made at the target temperature (typically room temperature).

-

The point at which the last solid particle dissolves is the endpoint.

-

-

Calculation:

-

Record the total volume of solvent added.

-

Calculate the solubility using the formula: Solubility (mg/mL) = Mass of Fmoc-D-Tyr(All)-OH (mg) / Total Volume of Solvent (mL)

-

Self-Validation and Trustworthiness:

-

Reproducibility: Repeat the determination at least twice to ensure the result is reproducible.

-

Equilibrium: For more rigorous analysis, the solution can be stirred for an extended period (e.g., 1-2 hours) at a constant temperature to ensure thermodynamic equilibrium is reached.

-

Purity: The purity of both the solute and the solvent can significantly impact solubility. Always use high-purity reagents.

Causality of Experimental Choices and Field-Proven Insights

Why DMF and DMSO are Primary Choices: The prevalence of DMF and DMSO in SPPS is due to their polar aprotic nature. They possess a high dielectric constant and are excellent hydrogen bond acceptors, which allows them to effectively solvate the polar carboxylic acid group of the amino acid derivative. Simultaneously, their organic character accommodates the large, nonpolar Fmoc and side-chain protecting groups.

The "Magic Mixture" for Difficult Cases: In instances of on-resin aggregation or poor solubility of the growing peptide chain, a "magic mixture" of DCM/DMF/NMP (1:1:1) can be employed. This combination of solvents with varying polarities can disrupt secondary structures and improve solvation. While less common for the initial dissolution of the amino acid monomer, it highlights the power of solvent mixtures in peptide synthesis.

Temperature as a Tool: Gentle warming is a common technique to increase the rate of dissolution and, in many cases, the thermodynamic solubility. However, it is crucial to avoid excessive heat, which could potentially lead to the degradation of the Fmoc-amino acid. A temperature of 37°C is often a safe and effective choice.

Visualizing the Solubility Workflow

The following diagram illustrates the decision-making process and experimental workflow for assessing the solubility of Fmoc-D-Tyr(All)-OH.

Caption: A workflow for determining and optimizing the solubility of Fmoc-D-Tyr(All)-OH.

Conclusion: A Foundation for Rational Peptide Synthesis

The solubility of Fmoc-D-Tyr(All)-OH, like any protected amino acid, is a predictable yet experimentally variable parameter. By understanding the contributions of its constituent parts—the hydrophobic Fmoc and allyl groups and the polar amino acid core—researchers can make informed decisions about solvent selection. While direct quantitative data is sparse, a comparative analysis of related tyrosine derivatives provides a strong predictive framework. Ultimately, the empirical determination of solubility using a systematic protocol remains the most reliable approach to ensure the success of peptide synthesis endeavors. This guide provides both the theoretical foundation and the practical tools to empower scientists to confidently handle this specialized and valuable building block.

References

- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from aapptec.com (Note: A direct deep link was not available, but the information is generally found in their technical resources).

- SV-CHEM. (n.d.). SPECIFICATION: Fmoc-D-Tyr(tBu)-OH. Retrieved from svchem.

- Google Patents. (1992). EP0518295A2 - Allyl side chain protection in peptide synthesis.

Sources

The Strategic Advantage of Orthogonal Protection: A Technical Guide to Utilizing Fmoc-D-Tyr(All)-OH in Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of complex peptide synthesis, achieving selective modification of specific amino acid residues is paramount for the development of sophisticated therapeutics, diagnostic agents, and research tools. Orthogonal protection strategies offer the requisite level of control, enabling the sequential and specific deprotection of functional groups within a peptide sequence. This in-depth technical guide focuses on the strategic implementation of Fmoc-D-Tyr(All)-OH, a versatile building block that embodies the power of the Fmoc/Allyl orthogonal system. As a Senior Application Scientist, this guide will not only provide detailed, field-proven protocols but also delve into the underlying chemical principles and strategic considerations that empower researchers to harness the full potential of this advanced synthetic methodology. We will explore the mechanistic nuances of Fmoc and Allyl group removal, present quantitative data to inform experimental design, and provide step-by-step workflows for the synthesis and on-resin modification of tyrosine-containing peptides.

The Imperative for Orthogonality in Modern Peptide Chemistry

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are constructed, offering efficiency and automation.[1] The foundational principle of SPPS relies on the use of protecting groups to prevent unwanted side reactions at the N-terminus and reactive amino acid side chains.[2] An ideal protecting group strategy is "orthogonal," meaning that specific classes of protecting groups can be removed under distinct chemical conditions without affecting others.[3] This orthogonality is the key to unlocking advanced peptide modifications, such as:

-

On-resin cyclization: Forming lactam bridges or other cyclic structures to enhance conformational stability and biological activity.[4]

-

Branched peptide synthesis: Creating dendritic or branched peptides for applications in drug delivery and immunology.

-

Site-specific labeling: Attaching fluorescent probes, biotin tags, or other reporter molecules to a specific residue for analytical or diagnostic purposes.

-

Post-translational modifications (PTMs): Introducing modifications like phosphorylation or glycosylation that are crucial for biological function.[5]

The Fmoc/tBu strategy is a widely adopted orthogonal system where the base-labile Nα-Fmoc group is removed iteratively, while acid-labile side-chain protecting groups (e.g., tert-Butyl) remain intact until the final cleavage from the resin.[6] However, for selective side-chain manipulation, a third dimension of orthogonality is required. This is where the Allyl (All) protecting group, in conjunction with Fmoc-protected amino acids like Fmoc-D-Tyr(All)-OH, provides a powerful solution.

The Fmoc/Allyl Orthogonal Pair: A Symphony of Selective Deprotection

The combination of the base-labile Fmoc group and the palladium-labile Allyl group offers a robust and highly selective orthogonal protection scheme.[5] This strategy allows for the selective deprotection of the tyrosine side chain while the peptide remains anchored to the solid support and the N-terminus and other side chains remain protected.

The Nα-Fmoc Group: A Base-Labile Guardian

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the cornerstone of modern SPPS due to its facile removal under mild basic conditions, typically with a solution of piperidine in N,N-dimethylformamide (DMF).[7][8]

Mechanism of Fmoc Deprotection: The deprotection proceeds via a β-elimination mechanism. The base abstracts the acidic proton on the fluorene ring, leading to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine.[7] The excess piperidine in the deprotection solution acts as a scavenger for the reactive DBF.[7]

The O-Allyl Group: A Palladium-Responsive Switch

The allyl ether protecting the phenolic hydroxyl group of tyrosine is stable to the basic conditions used for Fmoc removal and the acidic conditions often used for final cleavage.[9] Its selective removal is achieved through palladium(0)-catalyzed allylic substitution.[9][10]

Mechanism of Allyl Deprotection: The reaction proceeds via the formation of a π-allylpalladium(II) complex upon oxidative addition of the Pd(0) catalyst to the allyl ether.[11] This complex is then attacked by a nucleophilic scavenger, which regenerates the Pd(0) catalyst and releases the deprotected hydroxyl group. A key advantage of this method is that it does not generate reactive carbocations, thus avoiding potential side reactions like alkylation of sensitive residues.[9]

Experimental Protocols and Methodologies

The successful implementation of the Fmoc/Allyl strategy hinges on robust and optimized protocols. The following sections provide detailed, step-by-step methodologies for the key experimental workflows.

Standard SPPS Cycle using Fmoc-D-Tyr(All)-OH

This protocol outlines the incorporation of Fmoc-D-Tyr(All)-OH into a growing peptide chain on a solid support.

Materials:

-

Fmoc-D-Tyr(All)-OH

-

Rink Amide resin (or other suitable resin)

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

Coupling reagents (e.g., HBTU, HOBt, or DIC, Oxyma)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

Protocol:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain and repeat the treatment with fresh 20% piperidine in DMF for 15-20 minutes.

-

Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

-

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate Fmoc-D-Tyr(All)-OH (3 eq.) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF in the presence of DIPEA (6 eq.) for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

Monitor the coupling completion using a Kaiser test (a negative result indicates complete coupling).[12]

-

-

Washing: Wash the resin with DMF (5x), DCM (3x), and DMF (3x).

-

Chain Elongation: Repeat steps 2-4 for the subsequent amino acids in the peptide sequence.

On-Resin Deprotection of the Allyl Group

This protocol details the selective removal of the allyl protecting group from the tyrosine side chain while the peptide remains on the resin.

Materials:

-

Peptide-resin containing Tyr(All)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Allyl scavenger (e.g., Phenylsilane (PhSiH₃), Morpholine, or Dimethylamine-borane complex)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

N,N-Diisopropylethylamine (DIPEA)

-

Sodium diethyldithiocarbamate (for palladium scavenging)

Protocol:

-

Resin Preparation: Swell the peptide-resin in anhydrous DCM.

-

Deprotection Cocktail Preparation: In a separate flask, under an inert atmosphere (e.g., Argon or Nitrogen), dissolve Pd(PPh₃)₄ (0.2-0.3 eq.) and the chosen allyl scavenger (20-40 eq.) in anhydrous DCM.

-

Deprotection Reaction:

-

Add the deprotection cocktail to the resin.

-

Agitate the mixture at room temperature for 1-2 hours. The reaction can be monitored by cleaving a small amount of resin and analyzing by HPLC-MS.

-

Repeat the treatment with a fresh deprotection cocktail if necessary to ensure complete removal.

-

-

Washing:

-

Wash the resin thoroughly with DCM (5x).

-

Wash with 0.5% DIPEA in DMF (2x, 5 min each) to remove any residual catalyst.

-

Wash with a solution of 0.5% sodium diethyldithiocarbamate in DMF (2x, 15 min each) to scavenge residual palladium.

-

Wash thoroughly with DMF (5x) and DCM (5x).

-

On-Resin Modification of the Deprotected Tyrosine

Once the tyrosine hydroxyl group is deprotected, it can be modified on-resin. The following is a general protocol for phosphorylation.

Materials:

-

Peptide-resin with deprotected Tyr(OH)

-

Phosphoramidite reagent (e.g., (di-tert-butyl-N,N-diethyl)phosphoramidite)

-

Activator (e.g., 5-(Ethylthio)-1H-tetrazole)

-

Oxidizing agent (e.g., tert-Butyl hydroperoxide)

-

Anhydrous Acetonitrile (ACN)

Protocol:

-

Resin Preparation: Swell the deprotected peptide-resin in anhydrous ACN.

-

Phosphitylation:

-

In a separate flask, dissolve the phosphoramidite reagent (10 eq.) and activator (10 eq.) in anhydrous ACN.

-

Add the solution to the resin and agitate at room temperature for 1-2 hours.

-

-

Washing: Wash the resin with ACN (5x).

-

Oxidation:

-

Treat the resin with a solution of the oxidizing agent in ACN for 30 minutes.

-

-

Washing: Wash the resin thoroughly with ACN (5x), DCM (5x), and dry under vacuum.

Quantitative Data and Performance Comparison